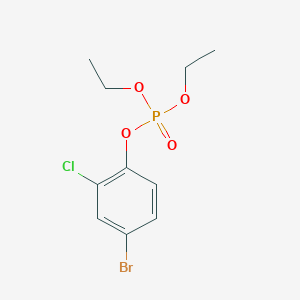![molecular formula C12H18O3 B14393965 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene CAS No. 89858-83-3](/img/structure/B14393965.png)
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[321]oct-6-ene is a bicyclic compound that features an oxane ring fused to an oxabicyclo octane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction. This method involves the use of allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxabicyclo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxabicyclo derivatives, reduced bicyclic structures, and substituted compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene involves its interaction with molecular targets through its unique bicyclic structure. The compound can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxane ring.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with different ring structures and functional groups.
Uniqueness
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene is unique due to the presence of both an oxane ring and an oxabicyclo octane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89858-83-3 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
3-(oxan-2-yloxy)-8-oxabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C12H18O3/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h4-5,9-12H,1-3,6-8H2 |
InChIキー |
VAOWDAXTHPHDBA-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2CC3C=CC(C2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)

![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)



